

Opevesostat's Mechanism of Action in Prostate Cancer: A Technical Guide

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Compound of Interest

Compound Name: **Opevesostat**

Cat. No.: **B10861692**

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Executive Summary

Opevesostat (formerly ODM-208, MK-5684) is a first-in-class, orally bioavailable, non-steroidal, and selective inhibitor of the enzyme cytochrome P450 11A1 (CYP11A1).^{[1][2]} In the context of prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC), **opevesostat** represents a novel therapeutic strategy by targeting the very first and rate-limiting step of steroid biosynthesis.^{[3][4]} Its mechanism of action involves the comprehensive suppression of the production of all steroid hormones and their precursors, which can otherwise activate the androgen receptor (AR) signaling pathway, a key driver of prostate cancer progression.^{[1][4][5]} Clinical evidence has demonstrated promising anti-tumor activity, especially in heavily pretreated mCRPC patients harboring activating mutations in the AR ligand-binding domain (AR-LBD).^{[6][7]} This document provides an in-depth technical overview of the mechanism of action of **opevesostat**, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes.

Core Mechanism of Action: Upstream Inhibition of Steroidogenesis

The primary mechanism of action of **opevesostat** is the potent and selective inhibition of CYP11A1.^[5] This mitochondrial enzyme catalyzes the conversion of cholesterol to

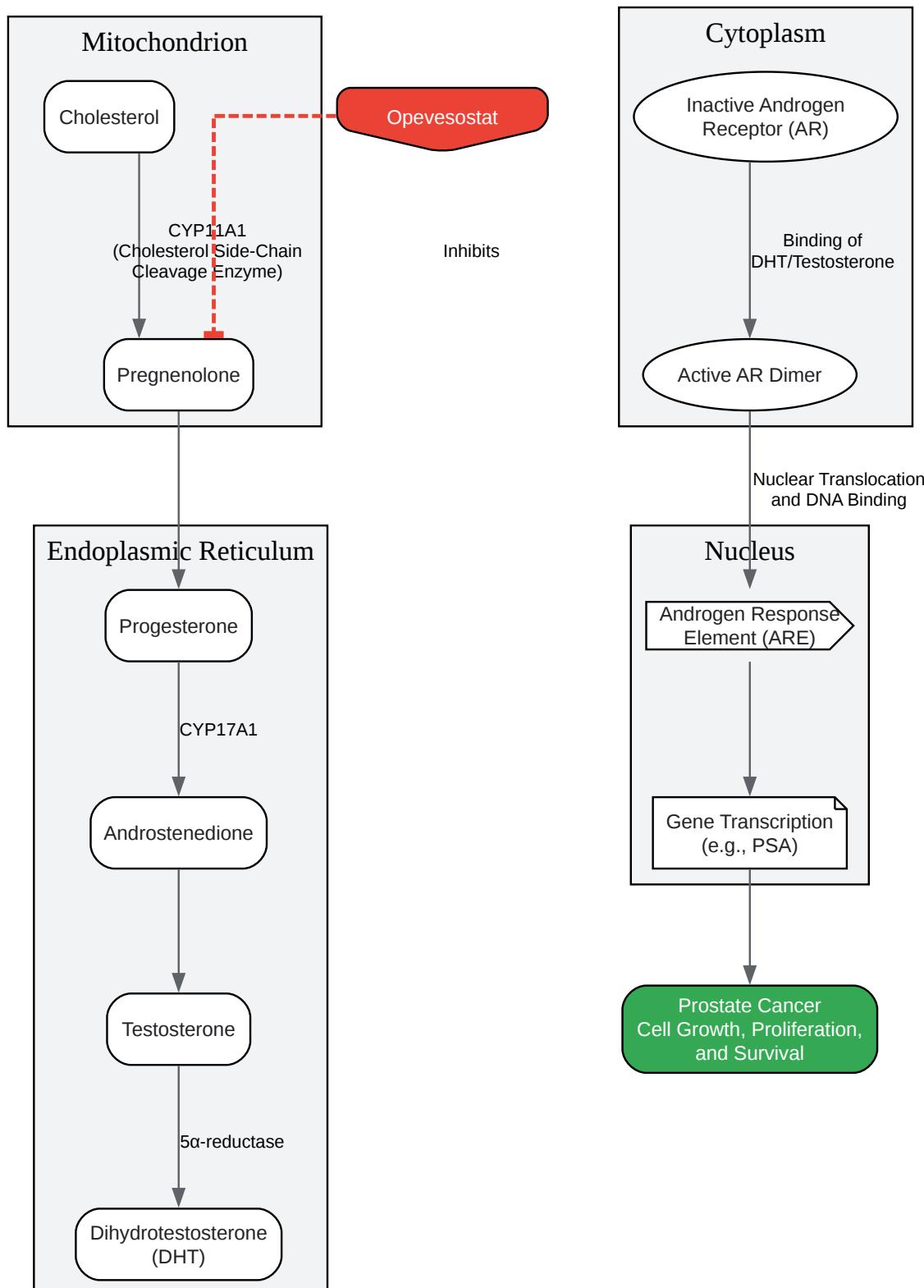
pregnenolone, the obligate precursor for all steroid hormones, including androgens, estrogens, glucocorticoids, and mineralocorticoids.^[3] By inhibiting CYP11A1, **opevesostat** effectively shuts down the entire steroidogenic pathway, depriving the androgen receptor of its activating ligands.^{[4][5]}

This upstream inhibition is a key differentiator from other hormonal therapies for prostate cancer. For instance, abiraterone acetate inhibits CYP17A1, a downstream enzyme responsible for the synthesis of androgens from progesterone and pregnenolone derivatives.^[8] However, resistance to CYP17A1 inhibitors can emerge through the accumulation of upstream steroid precursors that can promiscuously activate the AR.^[3] **Opevesostat**'s mechanism circumvents this by preventing the formation of these precursors.^{[3][5]}

Due to its comprehensive inhibition of steroid biosynthesis, administration of **opevesostat** necessitates concomitant adrenal replacement therapy, typically with a glucocorticoid (e.g., dexamethasone) and a mineralocorticoid (e.g., fludrocortisone), to manage the expected adrenal insufficiency.^{[6][7]}

Signaling Pathway

The following diagram illustrates the central role of CYP11A1 in steroidogenesis and the point of intervention for **opevesostat**, leading to the downstream suppression of androgen receptor activation.

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Caption: Opevesostat's inhibition of CYP11A1 blocks steroidogenesis. (Within 100 characters)

Preclinical Evidence

In Vitro Studies

Opevesostat's activity has been characterized in the human adrenocortical carcinoma cell line NCI-H295R, a standard model for studying steroidogenesis.

- Key Findings:
 - Opevesostat potently inhibited the enzymatic activity of CYP11A1 in a time-dependent manner.[\[2\]](#)
 - It led to a significant reduction in the production of pregnenolone and testosterone, with low nanomolar concentrations showing efficacy.[\[5\]](#)
 - In contrast, the CYP17A1 inhibitor abiraterone increased the production of pregnenolone and progesterone, highlighting the different mechanisms of action.[\[2\]](#)
 - The inhibition of pregnenolone production by opevesostat was reversible, with recovery observed 24 hours after drug washout.[\[2\]](#)

Parameter	Opevesostat (IC50)	Reference(s)
Pregnenolone Production	11 nM	[9]
Testosterone Production	26 nM	[9]
IARA Assay	80 nM	[9]

In Vivo Studies

The efficacy of opevesostat has been evaluated in a castration-resistant prostate cancer VCaP xenograft mouse model. VCaP cells are known to express high levels of the androgen receptor.

- Key Findings:

- Oral administration of **opevesostat** in intact male rats resulted in a dose-dependent decrease in plasma concentrations of progesterone, corticosterone, and testosterone.[5]
- In the VCaP CRPC xenograft model, **opevesostat** significantly inhibited tumor growth.[4] [5]
- Treatment with **opevesostat** led to a significant reduction in all measured steroid hormones in both plasma and target tissues.[4]
- Notably, the levels of full-length AR (AR-FL) and the splice variant AR-V7 in the tumors remained unchanged after **opevesostat** treatment, suggesting the drug's effect is primarily through ligand depletion rather than altering AR expression.[4]

Animal Model	Treatment	Outcome	Reference(s)
Intact Rats	Opevesostat (3, 10, 30, 50 mg/kg)	Dose-dependent reduction in testosterone, progesterone, and corticosterone	[9]
VCaP Xenograft	ORX + Opevesostat (20 mg/kg b.i.d.) + Prednisone (0.6 mg/kg q.d.)	Significant tumor growth inhibition	[9]

Clinical Evidence: The CYPIDES Trial

The Phase I/II CYPIDES trial (NCT03436485) evaluated the safety and efficacy of **opevesostat** in heavily pretreated mCRPC patients.

Key Findings

- Opevesostat** administration led to a rapid and potent inhibition of steroid hormone biosynthesis, with median circulating testosterone levels becoming undetectable within the first week of treatment.[6]

- The drug demonstrated significant anti-tumor activity, particularly in patients with activating AR-LBD mutations.[6][7]
- The recommended Phase 2 dose was established as 5 mg twice daily with adrenal replacement therapy.[6]

Quantitative Clinical Data (CYPIDES Phase II - Updated Results)

Endpoint	AR-LBD Mutation Positive (n=66)	AR-LBD Mutation Negative (n=68)	Reference(s)
PSA50 Response (≥50% PSA decline)	56%	17%	[10]
PSA30 Response (≥30% PSA decline)	70%	30%	[10]
Objective Response Rate (RECIST)	20.5%	Not reported	[10]

The Role of AR-LBD Mutations and AR-V7

A key finding from the clinical development of **opevesostat** is its enhanced efficacy in patients with activating mutations in the ligand-binding domain of the androgen receptor.[6][7] These mutations can lead to promiscuous activation of the AR by non-canonical steroids. By depleting the entire steroid pool, **opevesostat** effectively removes all potential activating ligands, providing a clear mechanistic rationale for its activity in this patient population.

The direct impact of **opevesostat** on the signaling of AR splice variants that lack the LBD, such as AR-V7, is less direct. AR-V7 is constitutively active and does not require ligand binding for its function.[1][5] Preclinical data indicates that **opevesostat** does not alter the expression levels of AR-V7.[4] However, it is understood that in many cases of mCRPC, both full-length AR (wild-type or mutated) and AR-V7 are co-expressed and may both contribute to tumor progression. By potently suppressing the activation of the ligand-sensitive full-length AR, **opevesostat** can still exert a significant anti-tumor effect, even in the presence of AR-V7. The ongoing Phase 3 trials, OMAHA1 (NCT06136624) and OMAHA2a (NCT06136650), which

stratify patients by AR-LBD mutation status, will provide further insights into the clinical utility of **opevesostat** in different molecular subtypes of mCRPC.[11][12]

Experimental Protocols

In Vitro Steroidogenesis Assay (NCI-H295R cells)

- Cell Line: Human NCI-H295R adrenocortical carcinoma cells.
- Methodology: Cells are cultured and treated with varying concentrations of **opevesostat**. The formation of steroid hormones (e.g., pregnenolone, testosterone) in the cell culture medium is measured.
- Detection: Steroid hormone levels are quantified using methods such as ELISA or, for higher specificity and sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][13]

In Vivo Tumor Growth Inhibition (VCaP Xenograft Model)

- Animal Model: Athymic nude male mice.
- Xenograft Establishment: VCaP prostate cancer cells are implanted subcutaneously.
- Treatment Protocol: Once tumors reach a specified volume, mice are castrated. Following tumor regrowth, animals are randomized to receive vehicle control or **opevesostat**, often co-administered with prednisone to mimic the clinical adrenal replacement.[5][9]
- Endpoints: Tumor volume is measured regularly. At the end of the study, plasma and tumor tissue can be collected for analysis of steroid hormone levels and protein expression (e.g., AR, AR-V7) by Western blot and qPCR.[4]

Clinical Trial Methodologies

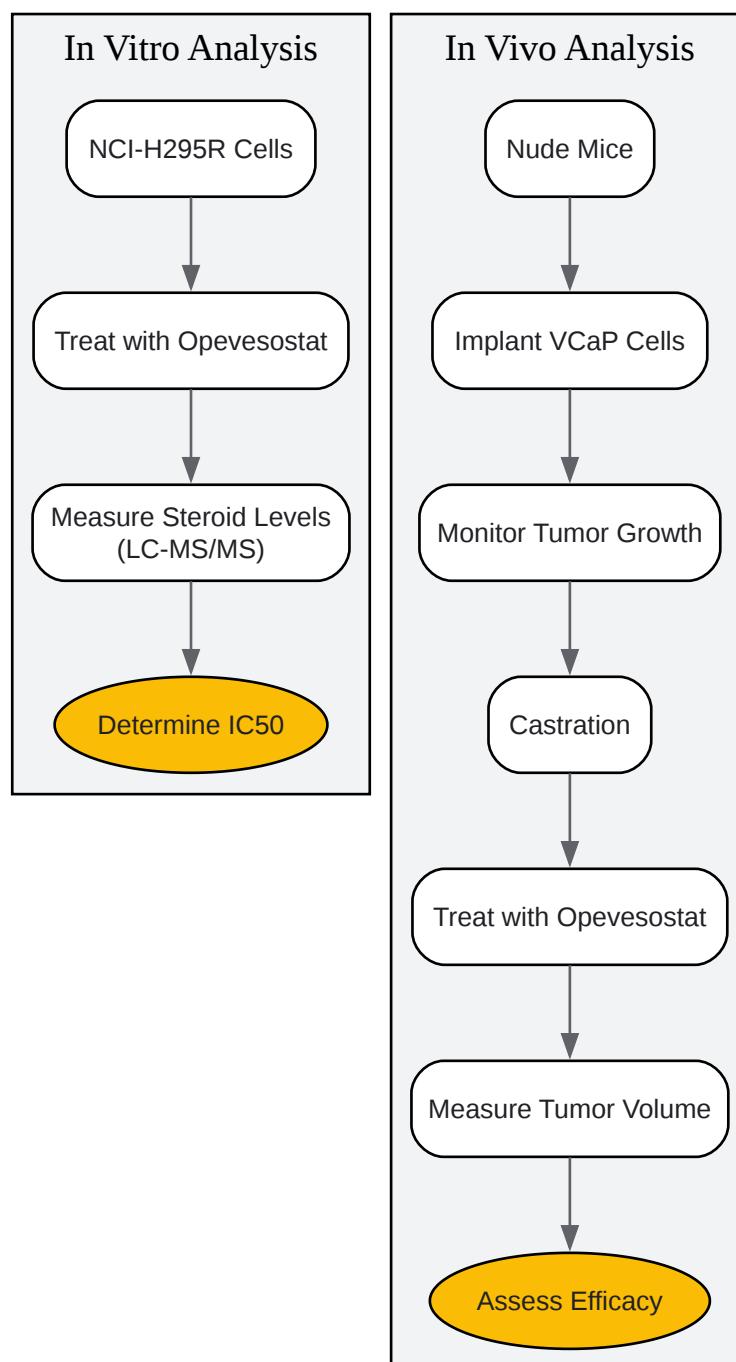
- AR-LBD Mutation Analysis: In the CYPIDES and ongoing Phase 3 trials, AR-LBD mutation status is determined from circulating tumor DNA (ctDNA) isolated from patient plasma samples. The Guardant360 ctDNA assay, a next-generation sequencing (NGS) based platform, is utilized for this purpose.[7] This assay analyzes a panel of cancer-related genes

for single nucleotide variants, insertions/deletions, copy number alterations, and fusions.[\[2\]](#)
[\[10\]](#)

- Steroid Hormone Quantification: Patient serum or plasma samples are analyzed for a panel of steroid hormones. Due to the low concentrations of these hormones, particularly in a post-castration and post-**opEVESOSTAT** setting, highly sensitive and specific methods like LC-MS/MS are required for accurate quantification.[\[6\]](#)[\[13\]](#)[\[14\]](#)

Visualizations of Experimental Workflows and Logical Relationships

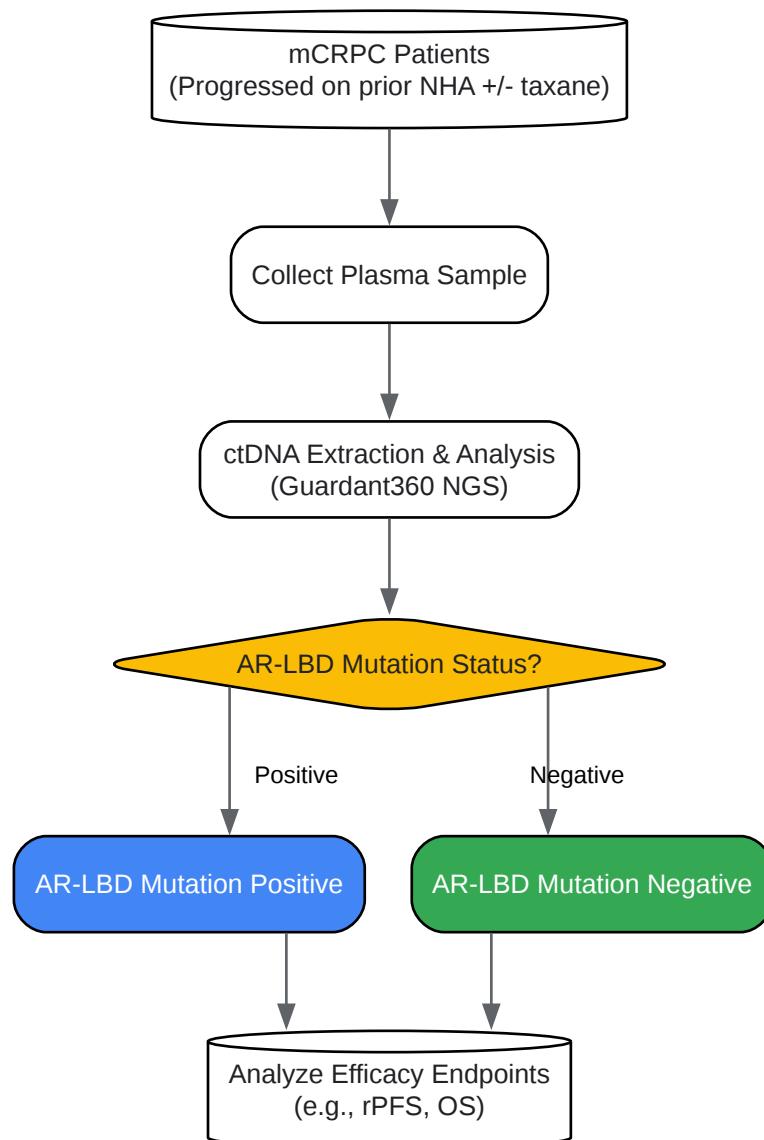
Preclinical Evaluation Workflow



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Caption: Workflow for preclinical evaluation of **opevesostat**. (Within 100 characters)

Clinical Trial Patient Stratification Logic



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Caption: Patient stratification in **opevesostat** clinical trials. (Within 100 characters)

Conclusion

Opevesostat introduces a paradigm shift in the hormonal treatment of prostate cancer by targeting the apex of the steroid synthesis pathway. Its mechanism as a selective CYP11A1 inhibitor leads to a comprehensive shutdown of all steroid hormone production, thereby depriving the androgen receptor of its activating ligands. This approach has shown particular promise in mCRPC patients with AR-LBD mutations. The ongoing Phase 3 clinical trials will be pivotal in further defining the role of **opevesostat** in the management of advanced prostate

cancer. This technical guide provides a foundational understanding of its mechanism, supported by the latest available scientific and clinical data.

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References

- 1. onclive.com [onclive.com]
- 2. researchgate.net [researchgate.net]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Opevesostat - Wikipedia [en.wikipedia.org]
- 5. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive plasma steroidomics reveals subtle alterations of systemic steroid profile in patients at different stages of prostate cancer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. researchgate.net [researchgate.net]
- 9. ctDNA testing by targeted sequencing by Guardant360, Guardant Health [bio-protocol.org]
- 10. therapyselect.de [therapyselect.de]
- 11. merck.com [merck.com]
- 12. Facebook [cancer.gov]
- 13. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medrxiv.org [medrxiv.org]
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